2-Fluoro-3-methylquinoxaline
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Overview
Description
2-Fluoro-3-methylquinoxaline is a fluorinated derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse pharmacological properties, including antibacterial, antifungal, and antiviral activities .
Preparation Methods
The synthesis of 2-Fluoro-3-methylquinoxaline involves several synthetic routes. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-fluoroaniline and 1,2-dicarbonyl compounds can yield this compound . Industrial production methods often focus on optimizing reaction conditions to increase yield and reduce costs. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored .
Chemical Reactions Analysis
2-Fluoro-3-methylquinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoxaline N-oxides, while reduction can yield dihydroquinoxalines .
Scientific Research Applications
2-Fluoro-3-methylquinoxaline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methylquinoxaline involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from carrying out essential functions . The fluorine atom enhances the compound’s ability to penetrate cell membranes and reach its targets more effectively .
Comparison with Similar Compounds
2-Fluoro-3-methylquinoxaline can be compared with other fluorinated quinoxalines and quinolines. Similar compounds include:
3-Fluoroquinoline: Known for its antibacterial properties.
2-Fluoroquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.
What sets this compound apart is its unique combination of a fluorine atom and a methyl group, which enhances its biological activity and chemical stability .
Biological Activity
2-Fluoro-3-methylquinoxaline is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by its fused benzene and pyrazine ring structure, with a fluorine atom at the second position and a methyl group at the third position. This unique arrangement influences its chemical reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit various cancer cell lines, with specific cytotoxic effects noted against MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The structure-activity relationship (SAR) indicates that modifications at the fluorine and methyl positions can significantly enhance biological efficacy .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
In a comparative study, certain derivatives of quinoxaline exhibited IC50 values ranging from 0.29 to 0.90 µM against various tumor cell lines, demonstrating the effectiveness of structural modifications in enhancing anticancer properties .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. It has shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). The minimum inhibitory concentration (MIC) values for these strains were reported between 0.25 to 1 mg/L, indicating significant antibacterial potential .
Table 2: Antimicrobial Activity Against Bacterial Strains
The compound's effectiveness in preventing biofilm formation further underscores its potential as a therapeutic agent against resistant bacterial strains.
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes and receptors associated with cancer pathways and bacterial survival mechanisms. For example, docking studies suggest that it can effectively fit into active sites similar to known inhibitors, thereby blocking essential functions in target organisms.
Study on Antimicrobial Resistance
A study conducted by Padalino et al. explored the antibacterial efficacy of various quinoxaline derivatives, including this compound. The findings indicated that this compound exhibited superior activity against resistant strains compared to traditional antibiotics like vancomycin and linezolid .
Cytotoxicity Assessment
Another investigation focused on the cytotoxic effects of quinoxaline derivatives on human epidermoid carcinoma cells (A431). The results demonstrated that specific derivatives significantly inhibited cell viability compared to non-tumorigenic cells, suggesting a targeted action against cancerous cells while sparing healthy tissues .
Properties
Molecular Formula |
C9H7FN2 |
---|---|
Molecular Weight |
162.16 g/mol |
IUPAC Name |
2-fluoro-3-methylquinoxaline |
InChI |
InChI=1S/C9H7FN2/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3 |
InChI Key |
QZOFHGRCSSJICR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1F |
Origin of Product |
United States |
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